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Compound of Interest

Compound Name: Abrusogenin

Cat. No.: B1666478 Get Quote

Introduction

Abrusogenin is a cycloartane-type triterpenoid aglycone isolated from Abrus precatorius, a

plant known for its toxic seeds but also for its traditional medicinal uses.[1] Abrusogenin is the

aglycone of several sweet-tasting triterpene glycosides known as abrusosides.[1] The complex

polycyclic structure of abrusogenin, featuring a characteristic cyclopropane ring, multiple

stereocenters, and various functional groups, makes its structural elucidation a challenging

task. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for

unambiguously determining the molecular structure of such complex natural products. This

note describes the application of one-dimensional (1D) and two-dimensional (2D) NMR

techniques for the complete structure determination and assignment of all proton and carbon

signals of abrusogenin.

Methodology Overview

The structure of abrusogenin was elucidated through a combination of 1D NMR experiments

(¹H and ¹³C) and further confirmed and assigned using a suite of 2D NMR experiments,

including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1] These techniques

collectively provide information on the carbon skeleton, proton environments, direct one-bond

C-H attachments, and long-range H-C connectivities, allowing for the complete assembly of the

molecular structure.
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Data Presentation: NMR Spectroscopic Data of
Abrusogenin
The following tables summarize the ¹H and ¹³C NMR data for abrusogenin, recorded in CDCl₃

at 600 MHz and 150 MHz, respectively.[1]

Table 1: ¹H NMR Data of Abrusogenin (600 MHz, CDCl₃)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 4.10 dd 2.4, 8.8

H-19a 0.37 d 1.2

H-19b 0.60 d 1.2

H-21 0.98 d 7.2

H-22 4.77 dd 4.8, 11.4

H-24 6.58 d 6.0

H-27 1.90 br s

H-28 0.85 s

H-30 1.13 s

Table 2: ¹³C NMR Data of Abrusogenin (150 MHz, CDCl₃)
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Carbon Chemical Shift (δ, ppm) Carbon Type (DEPT)

C-3 80.25 CH

C-4 42.29 C

C-5 50.14 CH

C-9 31.89 CH

C-10 28.24 C

C-13 42.19 C

C-14 56.75 C

C-17 56.04 CH

C-18 11.97 CH₃

C-19 19.38 CH₂

C-20 36.14 CH

C-21 18.76 CH₃

C-22 75.35 CH

C-23 26.04 CH₂

C-24 139.71 CH

C-25 128.19 C

C-26 166.70 C (C=O)

C-27 19.81 CH₃

C-28 19.02 CH₃

C-29 181.51 C (COOH)

C-30 29.13 CH₃

Experimental Protocols
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1. Isolation of Abrusogenin from Abrus precatorius

This protocol is based on the method described by Ragasa et al.[1]

Extraction: The pericarp of Abrus precatorius is air-dried and ground. The ground material is

then extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is

concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation: The crude dichloromethane extract is subjected to silica gel

column chromatography.

Elution: The column is eluted with a gradient of increasing polarity, starting with 100%

dichloromethane and gradually increasing the proportion of acetone.

Fraction Collection and Purification: Fractions are collected and monitored by thin-layer

chromatography (TLC). Fractions containing the compound of interest are combined and

may require further re-chromatography using a less polar solvent system (e.g., ethyl acetate

in petroleum ether) to yield pure abrusogenin.

2. NMR Sample Preparation

Sample Quantity: Weigh approximately 5-10 mg of purified abrusogenin.

Solvent: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to a clean, dry NMR

tube.

Dissolution: Cap the NMR tube and vortex or sonicate gently until the sample is completely

dissolved.

3. NMR Data Acquisition

The following are general protocols for acquiring the necessary NMR spectra on a suitable

spectrometer (e.g., a 600 MHz instrument).[1]

1D ¹H NMR:

Load the sample into the spectrometer.
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Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal resolution.

Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30). Set the spectral

width to cover the expected range of proton signals (e.g., 0-10 ppm).

Process the data by applying Fourier transformation, phase correction, and baseline

correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

1D ¹³C NMR & DEPT:

Tune the probe for ¹³C.

Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover the expected

range (e.g., 0-200 ppm).

Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃

groups.

Process the data and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

2D COSY (Correlation Spectroscopy):

Use a standard COSY pulse sequence (e.g., cosygpqf).

Acquire the spectrum with a sufficient number of increments in the indirect dimension to

achieve good resolution.

Process the 2D data to obtain a spectrum showing correlations between J-coupled

protons. This helps to identify proton spin systems.

2D HSQC (Heteronuclear Single Quantum Coherence):

Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

This experiment reveals one-bond correlations between protons and their directly attached

carbons.
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Process the 2D data to create a C-H correlation map.

2D HMBC (Heteronuclear Multiple Bond Correlation):

Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

Optimize the long-range coupling delay for typical 2-3 bond C-H couplings (e.g., 8 Hz).

This experiment shows correlations between protons and carbons that are two or three

bonds away, which is critical for assembling the carbon skeleton.

Visualization of Elucidation Workflow and Logic
Caption: Experimental workflow for the isolation and structure elucidation of Abrusogenin.

Caption: Key HMBC (solid red arrows) and COSY (dashed blue lines) correlations for

Abrusogenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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